molecular formula C15H12N2O2 B2847116 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone CAS No. 108621-25-6

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B2847116
CAS No.: 108621-25-6
M. Wt: 252.273
InChI Key: MEHHTHAUEORWFX-UHFFFAOYSA-N
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Description

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a hydroxy group at the third position, a 2-methylphenyl group at the second position, and a quinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes:

    Starting Materials: Anthranilic acid, 2-methylbenzaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.

    Cyclization: The intermediate formed undergoes cyclization to yield the quinazolinone core.

Industrial Production Methods

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 3-keto-2-(2-methylphenyl)-4(3H)-quinazolinone.

    Reduction: Formation of 3-hydroxy-2-(2-methylphenyl)-1,2-dihydroquinazolinone.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The hydroxy group and the quinazolinone core are crucial for its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-hydroxyquinazolinone: Lacks the 2-methylphenyl group.

    3-hydroxyquinazolinone: Lacks both the 2-methylphenyl group and the methyl group.

    4(3H)-quinazolinone: Lacks the hydroxy and 2-methylphenyl groups.

Uniqueness

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone is unique due to the presence of both the hydroxy group and the 2-methylphenyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold in medicinal chemistry and its ability to interact with a wide range of biological targets.

Properties

IUPAC Name

3-hydroxy-2-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17(14)19/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHTHAUEORWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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